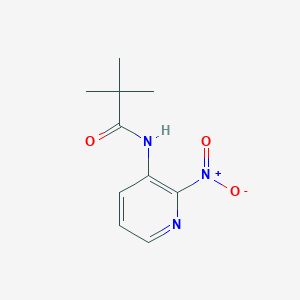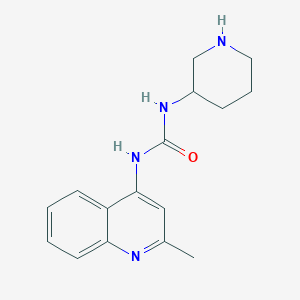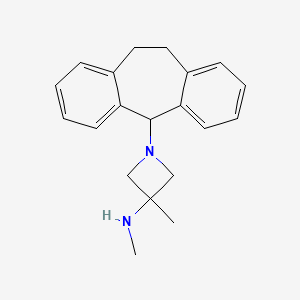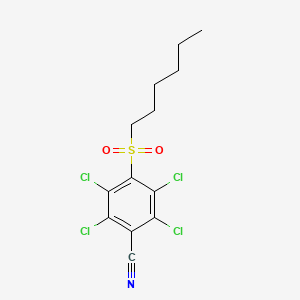
Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a chemical compound with the molecular formula C13H13Cl4NO2S It is known for its unique structure, which includes a benzonitrile core substituted with hexylsulfonyl and tetrachloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile typically involves the introduction of hexylsulfonyl and tetrachloro groups onto a benzonitrile core. One common method involves the sulfonylation of a tetrachlorobenzonitrile precursor with hexylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets. The sulfonyl and nitrile groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrachlorobenzonitrile: Lacks the hexylsulfonyl group, resulting in different chemical properties and reactivity.
4-Methylsulfonyl-2,3,5,6-tetrachlorobenzonitrile: Contains a methylsulfonyl group instead of a hexylsulfonyl group, leading to differences in solubility and biological activity.
Uniqueness
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is unique due to the presence of the hexylsulfonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Eigenschaften
CAS-Nummer |
56916-68-8 |
|---|---|
Molekularformel |
C13H13Cl4NO2S |
Molekulargewicht |
389.1 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-hexylsulfonylbenzonitrile |
InChI |
InChI=1S/C13H13Cl4NO2S/c1-2-3-4-5-6-21(19,20)13-11(16)9(14)8(7-18)10(15)12(13)17/h2-6H2,1H3 |
InChI-Schlüssel |
RRYNAQHVYUEIAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


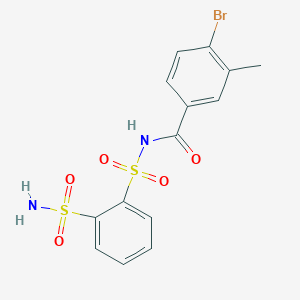
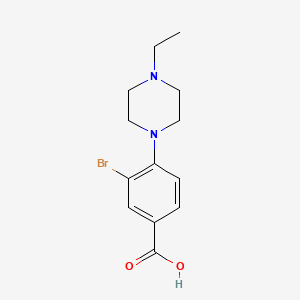
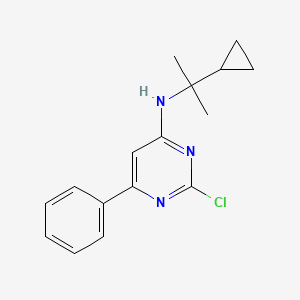
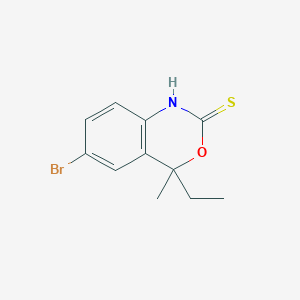
![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)




